8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine
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Overview
Description
8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a morpholine ring and an isopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the pyrido[2,3-d]pyrimidine core, which can then be further functionalized to introduce the morpholine and isopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine core .
Scientific Research Applications
8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-one: A closely related compound with similar biological activities.
4-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one: Another derivative with potential as a kinase inhibitor.
Uniqueness: 8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine is unique due to the presence of the morpholine ring and the isopropyl group, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFKWVDDWCYSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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